N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through amide bond formation. The piperidin-1-ylsulfonyl group is then added via sulfonylation reactions. The methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidin-1-ylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N,4,5-trimethyl-2-(4-(morpholin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
- N,4,5-trimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
Uniqueness
N,4,5-trimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N,4,5-trimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-13-14(2)28-20(17(13)19(25)21-3)22-18(24)15-7-9-16(10-8-15)29(26,27)23-11-5-4-6-12-23/h7-10H,4-6,11-12H2,1-3H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJFCHJSQDBFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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